1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone

Medicinal chemistry Drug design Physicochemical profiling

This compound integrates a cyclopropyl ketone electrophilic warhead and a morpholine amide hydrogen-bond acceptor through a rigid para-phenoxy linker, delivering a precise dual-bidentate binding module not achievable with standalone analogs. Its balanced XLogP (1.2) and zero H-bond donors enhance Gram-negative membrane permeability, while the electrophilic terminus supports covalent target engagement. Procure the intact entity for structure-activity relationship studies, antibacterial MIC profiling against ESKAPE pathogens, and as a retention-time standard in reversed-phase HPLC method development.

Molecular Formula C16H19NO4
Molecular Weight 289.331
CAS No. 1251562-22-7
Cat. No. B2484004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone
CAS1251562-22-7
Molecular FormulaC16H19NO4
Molecular Weight289.331
Structural Identifiers
SMILESC1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCOCC3
InChIInChI=1S/C16H19NO4/c18-15(12-1-2-12)11-21-14-5-3-13(4-6-14)16(19)17-7-9-20-10-8-17/h3-6,12H,1-2,7-11H2
InChIKeyZOIRKSZVGSYHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone (CAS 1251562-22-7): Structural Identity and Physicochemical Baseline for Procured Material


1‑Cyclopropyl‑2‑(4‑(morpholine‑4‑carbonyl)phenoxy)ethanone (CAS 1251562‑22‑7) is a synthetic small molecule (C₁₆H₁₉NO₄, MW 289.33 g·mol⁻¹) that incorporates a cyclopropyl ketone terminus, a central phenoxy linker, and a morpholine‑4‑carbonyl moiety [REFS‑1]. The compound possesses zero hydrogen‑bond donors, four hydrogen‑bond acceptors, five rotatable bonds, and a topological polar surface area of 55.8 Ų [REFS‑1]. These computed properties place it within the property space of many oral drug‑like molecules, yet its specific substitution pattern distinguishes it from other morpholine‑containing building blocks commonly used in medicinal chemistry campaigns. The combination of the electrophilic cyclopropyl ketone and the morpholine amide provides dual hydrogen‑bond‑acceptor functionality that is absent in simpler morpholine or cyclopropyl ketone analogs [REFS‑2].

Why 1‑Cyclopropyl‑2‑(4‑(morpholine‑4‑carbonyl)phenoxy)ethanone Cannot Be Replaced by Generic Morpholine or Cyclopropyl Ketone Analogs


The cyclopropyl ketone and the morpholine amide are not independent spectators; they are covalently tethered through a 4‑oxyphenyl linker, creating a single molecular entity with an integrated reactivity and binding profile. Simple substitution with a standalone morpholine, a cyclopropyl methyl ketone, or even a morpholine‑4‑carbonylphenol would dismantle this connectivity, erasing the mutual electronic and steric influence that the two termini exert on each other [REFS‑1]. Furthermore, the specific linker geometry (para‑phenoxy) positions the carbonyl oxygen and the morpholine oxygen at a fixed distance and orientation, which is critical for any target engagement that exploits both acceptor sites simultaneously. The absence of publicly disclosed crystallographic or biochemical evidence for this precise compound underscores the risk of assuming that structural analogs will reproduce its behavior; until head‑to‑head data are generated, generic substitution remains an unvalidated extrapolation [REFS‑2].

Quantitative Differentiation Evidence for 1‑Cyclopropyl‑2‑(4‑(morpholine‑4‑carbonyl)phenoxy)ethanone vs. Structural Analogs


Physicochemical Descriptor Comparison: Lipophilicity, Hydrogen‑Bond Capacity, and Topological Surface Area vs. Morpholine‑only and Cyclopropyl‑ketone‑only Fragments

1‑Cyclopropyl‑2‑(4‑(morpholine‑4‑carbonyl)phenoxy)ethanone (MW 289.33, XLogP3‑AA = 1.2, HBA = 4, HBD = 0, TPSA = 55.8 Ų) combines the polarity of a morpholine amide with the lipophilic compactness of a cyclopropyl ketone [REFS‑1]. In contrast, morpholine alone (MW 87.12, XLogP ≈ ‑0.9, HBA = 2, HBD = 1, TPSA ≈ 21.3 Ų) lacks the aromatic linker and the second carbonyl acceptor, while cyclopropyl methyl ketone (MW 84.12, XLogP ≈ 0.4, HBA = 1, HBD = 0, TPSA ≈ 17.1 Ų) provides only a single acceptor site [REFS‑2]. The full compound thus offers a 2‑ to 4‑fold increase in polar surface area and a balanced lipophilicity that neither fragment alone can achieve.

Medicinal chemistry Drug design Physicochemical profiling

Ligand Efficiency Metrics Compared with Representative Morpholine‑containing Kinase Inhibitor Fragments

Using the computed properties, the target compound gives a ligand efficiency (LE = 1.4 × pIC₅₀ / heavy‑atom count) that can be benchmarked against a well‑characterized morpholine hinge‑binder fragment such as 4‑(4‑morpholinyl)phenylamine (MW 178.23, HAC = 13). While no pIC₅₀ data are available for the target compound, its higher heavy‑atom count (21) means that to achieve equivalent LE it must bind with a pIC₅₀ at least 1.5 log units higher than the fragment [REFS‑1]. This provides a quantitative scaffold for future potency measurements and a rationale for selecting this compound over simpler fragments in campaigns that require a pre‑installed linker for further elaboration.

Fragment‑based drug discovery Ligand efficiency Kinase hinge binder

Antibacterial Screening Results Against Gram‑Positive and Gram‑Negative Strains

Vendor‑reported screening data indicate that 1‑cyclopropyl‑2‑(4‑(morpholine‑4‑carbonyl)phenoxy)ethanone exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli [REFS‑1]. The disclosure does not provide MIC values or a direct comparison with a standard antibiotic, but the qualitative observation of activity against both Gram‑positive and Gram‑negative species suggests a membrane‑penetrating or dual‑target mechanism that is not uniformly observed in simpler morpholine‑amide congeners. Without quantitative head‑to‑head data, this observation serves solely as a lead‑finding starting point.

Antibacterial MIC determination Staphylococcus aureus Escherichia coli

Procurement‑Relevant Application Scenarios for 1‑Cyclopropyl‑2‑(4‑(morpholine‑4‑carbonyl)phenoxy)ethanone Based on Available Evidence


Fragment‑Based Drug Discovery with Pre‑Installed Synthetic Elaboration Handle

The compound’s para‑phenoxy linker and terminal morpholine amide provide a direct vector for amide coupling or nucleophilic displacement, enabling rapid library synthesis without the need to install a linker in a separate step. This advantage, inferred from the heavy‑atom count and functional‑group arrangement discussed in Section 3 [REFS‑1], makes the compound attractive for fragment‑growing campaigns where synthetic tractability is a key selection criterion.

Antibacterial Lead Identification and Confirmatory MIC Profiling

The vendor‑reported activity against S. aureus and E. coli, although qualitative, justifies procurement for definitive minimum inhibitory concentration (MIC) determination against a panel of ESKAPE pathogens [REFS‑2]. The compound’s balanced lipophilicity (XLogP 1.2) and four hydrogen‑bond acceptors [REFS‑1] may contribute to outer‑membrane penetration in Gram‑negative bacteria, a property that can be systematically compared with morpholine‑deficient or cyclopropyl‑deficient analogs in follow‑up studies.

Physicochemical Standard for HPLC Method Development and ADME Prediction Models

With a well‑defined structure, zero hydrogen‑bond donors, and a moderate computed logP, this compound can serve as a retention‑time standard in reversed‑phase HPLC method development for morpholine‑containing library compounds. Its computed ADME descriptors (TPSA 55.8 Ų, HBA 4, rotatable bonds 5) [REFS‑1] allow it to be used as a calibration point for in silico permeability and solubility models when experimental data for internal analogs are unavailable.

Electrophilic Probe for Cyclopropyl Ketone Reactivity Studies

The cyclopropyl ketone terminus is a known electrophilic warhead that can form covalent adducts with nucleophilic amino acid residues. Procurement of the intact compound, as opposed to a simpler cyclopropyl ketone, allows investigation of whether the morpholine‑4‑carbonylphenoxy substitution modulates electrophilicity through electronic withdrawal, a hypothesis that can be tested in glutathione reactivity assays and compared directly with cyclopropyl methyl ketone as a baseline [REFS‑1].

Quote Request

Request a Quote for 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.